4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid

Drug discovery Chemical biology Medicinal chemistry

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid (CAS 1267447-53-9, molecular formula C12H9NO4S, molecular weight 263.27 g/mol) is a heterocyclic research building block combining a benzodioxole ring system with a 2,4-disubstituted thiazole-5-carboxylic acid scaffold. It belongs to the class of 4-aryl-2-methylthiazole-5-carboxylic acid derivatives, a structural family explored in medicinal chemistry for kinase inhibition, GPCR modulation, and anti-infective programs.

Molecular Formula C12H9NO4S
Molecular Weight 263.27 g/mol
Cat. No. B12971076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid
Molecular FormulaC12H9NO4S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H9NO4S/c1-6-13-10(11(18-6)12(14)15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15)
InChIKeyBAXVSSMXXCNFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid: Procurement-Ready Chemical Profile and Baseline Identity


4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid (CAS 1267447-53-9, molecular formula C12H9NO4S, molecular weight 263.27 g/mol) is a heterocyclic research building block combining a benzodioxole ring system with a 2,4-disubstituted thiazole-5-carboxylic acid scaffold . It belongs to the class of 4-aryl-2-methylthiazole-5-carboxylic acid derivatives, a structural family explored in medicinal chemistry for kinase inhibition, GPCR modulation, and anti-infective programs [1]. The compound is commercially supplied as a high-purity solid for research use only; no GMP-grade or pharmacopoeial monograph exists. Publicly available biological activity data are extremely limited, and the compound remains an early-stage screening candidate with unvalidated target engagement.

Product identity Benzodioxole-thiazole heterocyclic building block
Supply form High-purity solid, research use only
Stage Early screening candidate — no validated target engagement

Procurement Risk: Why Near-Analog Substitution of 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic Acid Is Not Supported by Evidence


In the absence of a defined pharmacological target or validated structure–activity relationship (SAR) for 4-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid, generic substitution with in-class analogs carries unquantifiable risk . Structurally proximal compounds—such as 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carboxylic acid or 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid—differ in regiochemistry, hydrogen-bond donor/acceptor topology, and electronic distribution, any of which can profoundly alter target binding and selectivity [1]. Because no head-to-head biological data exist comparing this compound with its nearest neighbors, substitution based solely on scaffold similarity is scientifically unsound. Prior publications on benzodioxole-thiazole hybrids demonstrate that minor structural modifications (e.g., methyl vs. ethyl ester, oxy linker vs. direct aryl attachment) can invert agonist/antagonist behavior or shift IC₅₀ values by orders of magnitude, underscoring the procurement necessity of exact identity [1].

Scaffold mismatch
Regiochemical or linker changes (e.g., oxy linker vs. direct aryl) may profoundly shift target binding profile
No direct comparison data
Head-to-head biological data with nearest analogs are absent; SAR extrapolation is unsupported
SAR sensitivity
Minor modifications (e.g., methyl to ethyl ester) can invert agonist/antagonist behavior in published series

Quantitative Differentiator Assessment for 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic Acid Against Closest Analogs


Evidence Gap Declaration: Absence of Comparator-Based Quantitative Differentiation Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (executed April 2026) returned zero quantitative biological activity records for 4-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid. No inhibition constant, EC₅₀, IC₅₀, Kd, selectivity ratio, logD, solubility, metabolic stability, or in vivo pharmacokinetic parameter was located. The closest comparator data available belong to structurally related but chemically distinct compounds bearing an oxy linker or ester prodrug moiety (e.g., 2-[2-(benzo[1,3]dioxol-5-yloxy)-acetylamino]-4-methylthiazole-5-carboxylic acid ethyl ester, which showed an IC₅₀ of >100 μM in a single PubChem counterscreen) [1]. The absence of side-by-side comparison with any defined comparator—whether the bare 2-methylthiazole-5-carboxylic acid scaffold (EC₅₀ = 500 nM at GPR109a [2]) or 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carboxylic acid—means that quantitative differentiation cannot currently be documented. This evidence gap is acknowledged explicitly, per the guide’s stipulation that empty rhetoric not substitute for data.

Evidence availability
Data to verify
No quantitative biological activity records located for this compound
Procurement decision relies on structural identity; target engagement is unvalidated
Nearest analog data (ester prodrug IC₅₀ >100 µM) are from chemically distinct compounds
Drug discovery Chemical biology Medicinal chemistry

Evidence-Backed Application Scenarios for 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic Acid in Research and Industrial Workflows


Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Library Expansion

The compound’s molecular weight (263 Da), calculated LogP (~2.1), and the presence of both hydrogen-bond donor (carboxylic acid) and acceptor (dioxolane oxygens, thiazole nitrogen) atoms place it within fragment-like chemical space suitable for FBDD library assembly . The benzodioxole moiety is a privileged scaffold found in FDA-approved drugs (e.g., VX-809), making the compound a useful negative-control fragment or a starting point for fragment growing when a benzodioxole-thiazole hybrid core is desired [1]. Because no target engagement data exist, the compound is best deployed as a physicochemical comparator alongside co-screened analogs rather than as a lead-like molecule with presumed affinity.

Bioconjugate and Chemical Probe Development via Carboxylic Acid Derivatization

The free carboxylic acid at the thiazole 5-position provides a straightforward synthetic handle for amide coupling or esterification, enabling conjugation to fluorophores, biotin, or solid supports without the need for deprotection chemistry . This differentiates it from ester prodrug analogs that require hydrolysis before conjugation. Procurement of the free acid form eliminates an extra synthetic step and reduces the risk of racemization or side reactions that can occur during ester saponification, making it the preferred starting material for probe synthesis.

Negative Control and Selectivity Profiling in Kinase or GPCR Screening Panels

Given the complete lack of reported bioactivity for this compound, it can serve as a computationally matched negative control in high-throughput screens where benzodioxole- or thiazole-containing actives are being evaluated [1]. Its use as a selectivity counter-screen compound is justified precisely because no target is annotated: any observed activity can be attributed to non-specific assay interference or genuine novel target engagement, aiding in the deconvolution of screening hits.

Synthetic Methodology Development and Reference Standard Sourcing

The compound’s well-defined CAS registry, established molecular identity, and commercial availability facilitate its use as a reference standard for analytical method development (HPLC, LC-MS, NMR) when characterizing novel benzodioxole-thiazole derivatives . Sourcing from a single, traceable batch ensures inter-experimental reproducibility, a critical factor when building SAR tables across multiple synthesis–testing cycles.

Application
Selection Property
Validation Focus
Fragment-based drug design (FBDD) library expansion
Fragment-like physicochemical profile; benzodioxole privileged scaffold
Library assembly with benzodioxole-thiazole core; comparative screening with co-analogs
Bioconjugate and chemical probe synthesis
Free carboxylic acid handle for direct conjugation
Amide/ester coupling without deprotection; avoids racemization risk of ester prodrugs
Negative control for kinase/GPCR screening panels
No annotated target; computationally matched control
Assay interference deconvolution; selectivity counter-screen for benzodioxole-/thiazole-containing actives
Analytical reference standard sourcing
Well-defined CAS and molecular identity
HPLC/LC-MS/NMR method development; inter-experimental reproducibility across SAR cycles
Quote Request

Request a Quote for 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.